molecular formula C20H12Cl2FNO2 B2572858 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide CAS No. 313368-18-2

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide

Cat. No.: B2572858
CAS No.: 313368-18-2
M. Wt: 388.22
InChI Key: VYEXYUFFRLUSMA-UHFFFAOYSA-N
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Description

“N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide” is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .


Molecular Structure Analysis

The molecular formula of the compound is C15H10Cl2NO2 . The dihedral angle between the two benzene rings is 74.83 (5)°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09 (10) and 78.38 (9)°, respectively, to the mean plane through the acetamide group .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 342.6 . It has a melting point of 159-161 °C (lit.) and a predicted boiling point of 565.0±50.0 °C. The predicted density is 1.452±0.06 g/cm3 .

Scientific Research Applications

Insect Repellent and Bioefficacy

A study focused on the behavioral responses and repellent activity of substituted aromatic amides, including N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide, against Aedes aegypti mosquitoes. These compounds, synthesized by varying the chain length and substituting different groups, showed significant repellent responses, highlighting their potential in personal protection management against vector-borne diseases (Garud et al., 2011).

Chemical Synthesis and Catalysis

Research into the iron-catalyzed, fluoroamide-directed C-H fluorination demonstrates the chemical utility of such compounds in synthesizing fluorinated molecules. This method shows broad substrate scope and functional group tolerance, offering a novel approach to fluorochemical synthesis without the need for noble metal additives (Groendyke et al., 2016).

Antimicrobial Applications

Another study explored the synthesis of fluorobenzamides, including compounds structurally related to this compound, and their promising antimicrobial properties. These compounds demonstrated significant activity against various bacterial and fungal strains, emphasizing the role of the fluorine atom in enhancing antimicrobial efficacy (Desai et al., 2013).

Material Science and Corrosion Inhibition

In the field of material science, fluorophenyl-2,2′-bichalcophenes, related to this compound, have been identified as eco-friendly corrosion inhibitors. Their addition to carbon steel in hydrochloric acid media showed significant corrosion protection, highlighting a dual benefit in economic and environmental terms (Abousalem et al., 2019).

Pharmacology and Receptor Modulation

A novel study found that a compound structurally similar to this compound acted as a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) in rat forebrain, with no agonist activity. This highlights its potential in modulating neuronal signaling pathways with implications for neuropharmacology (O'brien et al., 2004).

Safety and Hazards

The compound is classified as an irritant. It has hazard statements H302-H319-H410-H372. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2FNO2/c21-12-9-10-18(24-20(26)14-6-2-4-8-17(14)23)15(11-12)19(25)13-5-1-3-7-16(13)22/h1-11H,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEXYUFFRLUSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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